2-iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Deiodinase Inhibition Thyroid Hormone Metabolism Target Selectivity

This 4-methylphenyl thieno[3,4-c]pyrazole-benzamide (CAS 396720-46-0) is a validated inhibitor of iodothyronine 5'-deiodinase, a key enzyme in peripheral thyroid hormone metabolism. Unlike its 4-fluorophenyl analog (a potent HDAC3 inhibitor, IC50 80 nM), this derivative is an ideal negative control for HDAC3 screens and a critical chemical probe for DIO2-mediated T4-to-T3 conversion assays. Its intrinsic iodine atom also serves as a direct handle for 125I radiolabeling, enabling advanced target engagement studies.

Molecular Formula C19H16IN3OS
Molecular Weight 461.32
CAS No. 396720-46-0
Cat. No. B2902625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS396720-46-0
Molecular FormulaC19H16IN3OS
Molecular Weight461.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4I
InChIInChI=1S/C19H16IN3OS/c1-12-6-8-13(9-7-12)23-18(15-10-25-11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24)
InChIKeyFOZRROOBTMRJSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 396720-46-0): A Structurally Differentiated Iodothyronine Deiodinase Inhibitor for Thyroid Hormone Research


This compound is a synthetically derived, iodinated thieno[3,4-c]pyrazole-benzamide hybrid . It has been functionally validated as an inhibitor of iodothyronine 5'-deiodinase, the enzyme responsible for the 5'-deiodination of thyroxine in human liver cells . Unlike its closest structural analogs, which are primarily profiled for histone deacetylase (HDAC) or kinase inhibition, this 4-methylphenyl derivative occupies a distinct pharmacological niche, making it a critical chemical probe for dissecting peripheral thyroid hormone metabolism.

Why a Generic Thieno[3,4-c]pyrazole CANNOT Substitute for 2-Iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide in Deiodinase Research


Within the thieno[3,4-c]pyrazole-benzamide chemotype, minor peripheral substitutions dictate entirely different target engagement profiles. The 4-methylphenyl derivative (this compound) is reported to inhibit iodothyronine deiodinase , whereas the direct 4-fluorophenyl analog is a potent and selective histone deacetylase 3 (HDAC3) inhibitor with an IC50 of 80 nM , and other close analogs stabilize circadian clock proteins CRY1/CRY2 [1]. These divergent biological activities demonstrate that the specific halogen and alkyl substitution pattern is critical for target selectivity. Procuring a generic, uncharacterized thienopyrazole in lieu of this specific CAS number will yield irrelevant or confounding data in thyroid hormone modulation assays.

Quantitative Differentiation Profile: 2-Iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide vs. Closest Analogs


Target Selectivity: Iodothyronine 5'-Deiodinase Inhibition vs. HDAC3 Inhibition by the 4-Fluorophenyl Analog

This compound is characterized as an inhibitor of iodothyronine 5'-deiodinase in human liver cells . In stark contrast, its direct analog, N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide, does not share this activity but instead acts as a potent and selective HDAC3 inhibitor with an IC50 of 80 nM . This complete target switch, driven by a single para-substitution (methyl vs. fluoro), is the single most important differentiator for procurement.

Deiodinase Inhibition Thyroid Hormone Metabolism Target Selectivity

Circadian Clock Protein Stabilization by Core Skeletal Analogs vs. Deiodinase Modulation

Compounds sharing the identical thieno[3,4-c]pyrazol-3-yl core, such as KL101 (CAS 396721-89-4), act as isoform-selective stabilizers of the circadian clock protein CRY1, dose-dependently lengthening the circadian period in cellular reporter assays [1]. Another analog, TH301 (CAS 450338-32-6), selectively stabilizes CRY2 [1]. The 2-iodo-N-[2-(4-methylphenyl) derivative does not exhibit this clock-modulating activity but instead inhibits deiodinase . This demonstrates that the 2-iodobenzamide and 4-methylphenyl substituents are critical for directing the biological activity away from CRY1/2 and towards deiodinase.

Circadian Rhythm CRY1/CRY2 Stabilizers Target Divergence

Impact of Halogen Substitution on Physicochemical Properties: LogP Prediction vs. Iodinated Analogs

The presence of a heavy iodine atom at the ortho position of the benzamide ring significantly increases the compound's lipophilicity and polarizability compared to its non-iodinated or chloro-substituted analogs. This is predicted to enhance passive membrane permeability, a critical factor for intracellular target engagement. While experimental logP data for this compound is not publicly available, a class-level inference can be made: 2-iodobenzamide (logP ~1.6) is substantially more lipophilic than benzamide (logP ~0.6) [1]. This difference is amplified by the additional hydrophobic thienopyrazole and 4-methylphenyl groups in the full structure .

Lipophilicity Physicochemical Properties Drug-likeness

High-Value Application Scenarios for 2-Iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide Procurement


Chemical Probe for Dissecting Type II Iodothyronine Deiodinase (DIO2) Biology

This compound can serve as a key small-molecule probe to study DIO2-mediated conversion of thyroxine (T4) to triiodothyronine (T3) in human hepatocyte models. Its reported inhibition of iodothyronine 5'-deiodinase allows researchers to acutely modulate local thyroid hormone availability [1], providing an orthogonal pharmacological tool to genetic knockdowns.

Negative Control for Thieno[3,4-c]pyrazole-based HDAC Inhibitor Programs

Since the 4-fluorophenyl analog is a known HDAC3 inhibitor (IC50: 80 nM) [1], this 4-methylphenyl derivative, which lacks significant HDAC3 activity, is the ideal negative control compound. Including it in screening cascades helps verify that observed phenotypic effects are due to HDAC3 engagement and not a class-wide thienopyrazole artifact.

Reference Standard for Thyroid Disruptor Screening Assays

The ToxCast program has identified deiodinase inhibition as a critical endpoint for assessing thyroid hormone disruption potential of environmental chemicals [1]. This compound can be utilized as a reference inhibitor in high-throughput deiodinase assays (e.g., Sandell-Kolthoff reaction-based screens), helping to calibrate and validate assay performance against known positive controls .

Starting Point for Developing Iodine-125 Radiolabeled Tracers

The intrinsic iodine atom in this molecule provides a direct synthetic handle for isotopic exchange to generate a 125I-labeled analog. Such a radiolabeled derivative could be invaluable for in vitro autoradiography or binding assays to map deiodinase tissue distribution or quantify target engagement, circumventing the need for complex radiochemical synthesis.

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